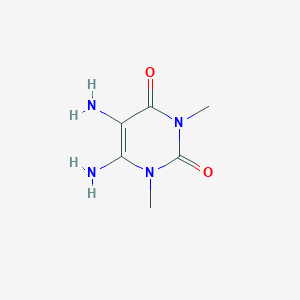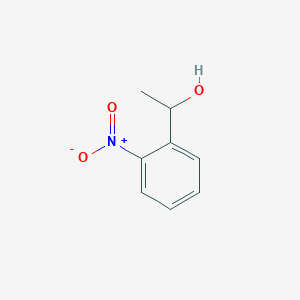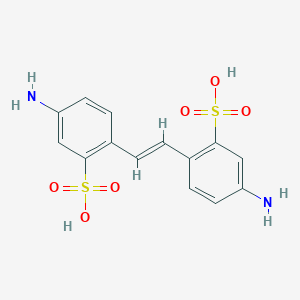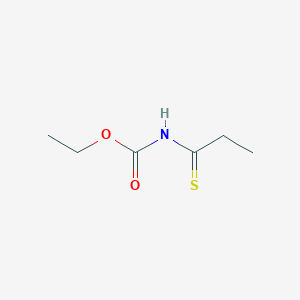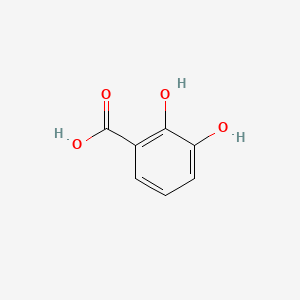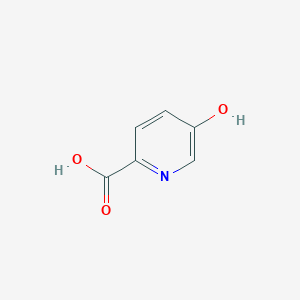
5-Hydroxypyridine-2-carboxylic acid
概要
説明
Synthesis Analysis
Bioconversion of 2-cyanopyrazine to 5-hydroxypyridine-2-carboxylic acid has been achieved using Agrobacterium sp. DSM 6336, resulting in a significant yield through a whole-cell biotransformation process (Wieser, Heinzmann, & Kiener, 1997). Additionally, the synthesis of related compounds provides insight into methods that may be adapted for 5-hydroxypyridine-2-carboxylic acid synthesis, involving various hydroxypyridine carboxylic acids (Hirokawa, Horikawa, & Kato, 2000).
Molecular Structure Analysis
Studies on the molecular structures of β-hydroxy derivatives of monopyridinecarboxylic acids, including 5-hydroxypyridine-2-carboxylic acid, have been conducted through UV and IR spectroscopy, indicating ionization at the carboxyl group and the formation of intermolecular hydrogen bonds in the crystalline state (Grachev et al., 1977).
Chemical Reactions and Properties
The reactivity of similar compounds, such as 2-methyl-3-hydroxypyridine-5-carboxylic acid oxygenase, has been studied, showing the enzyme catalyzes hydroxylation and subsequent ring-opening without requiring a metal-ion cofactor. This highlights the potential chemical reactivity of 5-hydroxypyridine-2-carboxylic acid under certain conditions (Chaiyen et al., 1997).
Physical Properties Analysis
Research into the structures and vibrational spectra of hydroxypyridine carboxylic acids has provided detailed insights into their physical properties, including hydrogen bonding and spectral characteristics, which are crucial for understanding the behavior of 5-hydroxypyridine-2-carboxylic acid (Godlewska et al., 2014).
Chemical Properties Analysis
Investigations into the catalytic mechanisms and reactivity of enzymes with substrates similar to 5-hydroxypyridine-2-carboxylic acid reveal insights into its chemical properties, such as its potential reactivity in biochemical transformations (Tian, Strid, & Eriksson, 2011).
科学的研究の応用
5-Hydroxypyridine-2-carboxylic acid is a useful synthetic intermediate . It’s also an intermediate for pharmaceutical applications . It’s soluble in acetone, dimethyl sulfoxide, ethanol, and methanol .
3. Detailed Description of the Methods of Application or Experimental Procedures The alginate lyase breaks down alginate into oligoalginate. The oligoalginate lyase then breaks down the oligoalginate into monomers such as 4-deoxy-L-erythro-hexoseulose uronate (DEHU), which serves as a precursor for conversion into 5-HPA. The addition of ammonia or an ammonium ion further drives the conversion of DEHU into 5-HPA .
3. Detailed Description of the Methods of Application or Experimental Procedures The specific methods of application or experimental procedures would depend on the particular organic compound or pharmaceutical being synthesized. Unfortunately, the sources do not provide specific technical details or parameters .
Safety And Hazards
5-Hydroxypyridine-2-carboxylic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .
将来の方向性
The future directions of 5-Hydroxypyridine-2-carboxylic acid research could involve the synthesis of more transition metal complexes based on the 5-hydroxy-pyridine-2-carboxylic acid . These complexes could be synthesized under hydrothermal conditions and could be structurally characterized by elemental analyses, infrared spectra, and single crystal X-ray diffractions .
特性
IUPAC Name |
5-hydroxypyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO3/c8-4-1-2-5(6(9)10)7-3-4/h1-3,8H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGRRUFNHHQCLDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10934029 | |
| Record name | 5-Hydroxypyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10934029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxypyridine-2-carboxylic acid | |
CAS RN |
15069-92-8 | |
| Record name | 15069-92-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109123 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Hydroxypyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10934029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Hydroxypyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




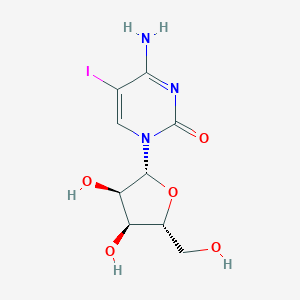
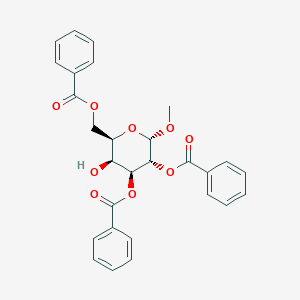
![Disodium 5-amino-2-[2-(4-nitro-2-sulphonatophenyl)vinyl]benzenesulphonate](/img/structure/B14755.png)
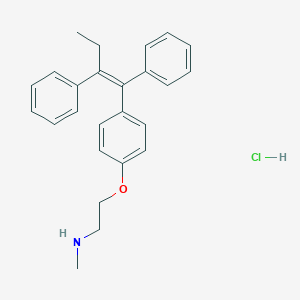
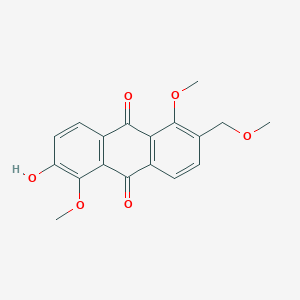
![6-Amino-5-[(cyclopentanecarbonyl)amino]-1,3-dimethyl Uracil](/img/structure/B14759.png)
